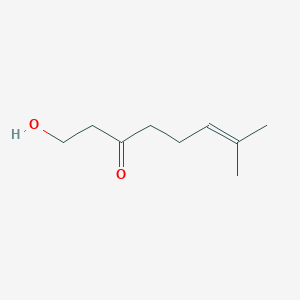

1-Hydroxy-7-methyloct-6-EN-3-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59633-06-6 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

1-hydroxy-7-methyloct-6-en-3-one |

InChI |

InChI=1S/C9H16O2/c1-8(2)4-3-5-9(11)6-7-10/h4,10H,3,5-7H2,1-2H3 |

InChI Key |

GPXGUXXMIXUMSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=O)CCO)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hydroxy 7 Methyloct 6 En 3 One and Its Structural Motifs

Total Synthesis Approaches to 1-Hydroxy-7-methyloct-6-en-3-one

While a specific, documented total synthesis of this compound is not readily found in the surveyed literature, its structure lends itself to established synthetic strategies. Both convergent and linear approaches can be envisioned for its construction, leveraging a variety of modern synthetic reactions.

Linear Synthesis Strategies

In a linear synthesis, the molecule is assembled in a step-by-step fashion, with each reaction adding to a growing molecular chain. A plausible linear synthesis of this compound could commence from a simple starting material, sequentially introducing the required functional groups and building the carbon skeleton. While potentially longer, this approach can be advantageous for optimizing individual reaction steps and for the synthesis of analogues.

Key Reactions and Building Blocks in the Synthesis of this compound

The construction of this compound hinges on the effective formation of its key functional groups, particularly the α,β-unsaturated ketone. The following sections delve into specific and powerful reactions for achieving this transformation.

Enone Formation Strategies

The α,β-unsaturated ketone is a pivotal structural motif, and its synthesis can be approached through various reliable methods.

A robust and widely used method for the synthesis of ketones is the Weinreb-Nahm ketone synthesis. wikipedia.org This reaction involves the treatment of a Weinreb-Nahm amide (an N-methoxy-N-methyl amide) with an organometallic reagent, such as a Grignard reagent or an organolithium species. wikipedia.orgmychemblog.com A significant advantage of this method is its ability to prevent the common problem of over-addition, where the organometallic reagent reacts further with the newly formed ketone to produce a tertiary alcohol. mychemblog.com

The key to the success of the Weinreb-Nahm amide lies in the formation of a stable, chelated tetrahedral intermediate. This intermediate is stable enough to prevent further reaction until an acidic workup cleaves the chelating group and liberates the desired ketone. orientjchem.org Weinreb amides themselves can be prepared from a variety of starting materials, including carboxylic acids, acid chlorides, esters, and anhydrides, making this a versatile approach. orientjchem.org

In the context of synthesizing a molecule like this compound, a Weinreb amide precursor could be reacted with an appropriate Grignard reagent to form the ketone. For instance, a Weinreb amide containing the hydroxy- and methyl-substituted portion of the molecule could be coupled with a vinyl Grignard reagent to construct the enone system.

Table 1: Key Features of the Weinreb-Nahm Ketone Synthesis

| Feature | Description |

| Reactants | Weinreb-Nahm amide (N-methoxy-N-methyl amide) and an organometallic reagent (e.g., Grignard reagent, organolithium reagent). commonorganicchemistry.com |

| Product | Ketone or aldehyde. wikipedia.org |

| Key Advantage | Avoids over-addition to form tertiary alcohols due to a stable tetrahedral intermediate. mychemblog.comorientjchem.org |

| Versatility | Weinreb amides can be synthesized from numerous starting materials like carboxylic acids and their derivatives. orientjchem.org |

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering metal-free alternatives for a wide range of transformations. The synthesis of α,β-unsaturated ketones is an area where organocatalysis has made significant contributions. rsc.orgmdpi.com These methods often proceed under mild reaction conditions and can provide high levels of stereocontrol. mdpi.com

One common organocatalytic strategy for enone synthesis involves the condensation of aldehydes and ketones. Chiral amines, such as proline and its derivatives, are frequently employed as catalysts. These catalysts can activate carbonyl compounds by forming enamines or iminium ions, which then participate in aldol-type reactions followed by dehydration to yield the α,β-unsaturated ketone. mdpi.com

Another approach is the oxidation of corresponding saturated ketones or silyl (B83357) enol ethers. For example, a visible-light-promoted organocatalytic aerobic oxidation of silyl enol ethers using an inexpensive organic dye as a photosensitizer has been developed for the synthesis of α,β-unsaturated ketones. rsc.org Furthermore, organoseleno-catalyzed oxygenation-rearrangement sequences of allenes have been shown to produce α,β-unsaturated α'-alkoxy ketones under mild, metal-free conditions. acs.org

Table 2: Examples of Organocatalytic Methods for Enone Synthesis

| Method | Description | Catalyst Example |

| Aldol (B89426) Condensation | Condensation of an aldehyde and a ketone followed by dehydration. | Proline and its derivatives. mdpi.com |

| Oxidation of Silyl Enol Ethers | Visible-light promoted aerobic oxidation. | Organic dyes (as photosensitizers). rsc.org |

| Allenone Oxygenation-Rearrangement | Organoseleno-catalyzed reaction of allenes with water as the oxygen source. | Organoselenium compounds. acs.org |

| Peroxidation of γ,δ-Unsaturated β-Keto Esters | Enantioselective peroxidation using cinchona-derived organocatalysts. | Quinine-based catalysts. nih.gov |

| Michael Addition | Asymmetric Michael addition of ketones to α,β-unsaturated nitro compounds. | Chiral primary amine thiourea (B124793) derivatives. mdpi.com |

Synthetic Methodologies for this compound and its Structural Motifs

The synthesis of this compound, a molecule of interest in various chemical studies, involves a series of strategic bond formations and functional group manipulations. This article delves into the specific methodologies employed for the construction of its key structural features, including the olefinic bond, the hydroxyl group, and the carbon-carbon framework.

Olefinic Bond Formation

The creation of the carbon-carbon double bond is a critical step in the synthesis of this compound. Various olefination reactions are utilized to achieve this transformation efficiently.

The Wittig reaction and its modifications are powerful tools for the formation of alkenes from carbonyl compounds and phosphonium (B103445) ylides. While specific examples for the direct synthesis of this compound using this method are not extensively detailed in the provided search results, the general applicability of Wittig-type reactions makes them a plausible and important synthetic strategy. These reactions are known for their reliability in forming carbon-carbon double bonds with good control over stereochemistry, which would be crucial in constructing the target molecule.

The Sonogashira coupling is a cross-coupling reaction that forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is particularly valuable in the synthesis of complex molecules, including natural products and their analogues, due to its mild reaction conditions. wikipedia.orglibretexts.org The Sonogashira reaction allows for the coupling of vinyl halides with terminal alkynes to generate enyne moieties, which are important structural units in many biologically active compounds. libretexts.org While a direct application to this compound is not explicitly mentioned, its utility in constructing similar enyne systems in natural product synthesis suggests its potential as a key step in a synthetic route. libretexts.org The reaction is typically carried out at room temperature with an amine base that also serves as the solvent. wikipedia.org

| Reaction Component | Role in Sonogashira Coupling |

| Palladium Catalyst | Facilitates the cross-coupling reaction. |

| Copper(I) Co-catalyst | Activates the terminal alkyne. youtube.com |

| Amine Base | Neutralizes the hydrogen halide byproduct and can act as a solvent. wikipedia.org |

| Terminal Alkyne | One of the coupling partners. |

| Vinyl or Aryl Halide | The other coupling partner. |

Hydroxyl Group Introduction and Manipulation

The introduction and modification of the hydroxyl group are essential for achieving the final structure of this compound.

The synthesis of related hydroxy-containing compounds, such as 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones, has been achieved through a two-step process starting from aminoethanols and phenyloxirane-2-carboxylic acid derivatives. researchgate.net This highlights a general strategy where a precursor containing an epoxide can be opened to introduce a hydroxyl group. While not a direct synthesis of the target molecule, this approach demonstrates a common method for hydroxyl group installation in complex organic molecules.

Carbon-Carbon Bond Forming Reactions

Building the carbon skeleton of this compound relies on robust carbon-carbon bond-forming reactions.

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. They react with a variety of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon single bonds. youtube.com The synthesis of various alcohols, which are precursors to ketones, can be readily achieved using Grignard reagents. youtube.com For instance, the reaction of a Grignard reagent with an aldehyde can yield a secondary alcohol, which can then be oxidized to a ketone. youtube.com In the context of this compound, a Grignard reaction could be envisioned to couple a smaller fragment to a larger one, thereby constructing the carbon backbone. Studies on the reactions of 3,3,5-trimethylcyclohexanone (B147574) with various Grignard reagents have demonstrated the formation of 1-alkyl-3,3,5-trimethylcyclohexanols, showcasing the utility of this reaction in adding alkyl groups to a ketone. rsc.org

| Grignard Reagent Reactivity with Carbonyls |

| Formaldehyde → Primary Alcohol |

| Other Aldehydes → Secondary Alcohols |

| Ketones → Tertiary Alcohols |

| Esters → Tertiary Alcohols (with two identical alkyl groups from the Grignard) |

Allylic oxidation is a key transformation that introduces a carbonyl group at a position adjacent to a double bond. researchgate.net This method is particularly relevant for the synthesis of α,β-unsaturated ketones. The oxidation of olefins and enones can be catalyzed by dirhodium(II) caprolactamate in the presence of tert-butyl hydroperoxide. researchgate.net This reaction is highly selective and can be performed under mild conditions. researchgate.net Enzymatic methods, such as those using P450 enzymes, have also been developed for the selective allylic oxidation of various substrates, including terpenes. nih.gov While chemical methods for allylic oxidation can sometimes lead to side products, enzymatic approaches can offer high chemo- and regioselectivity. nih.gov This strategy could be directly applicable to a precursor of this compound containing a suitable allylic methylene (B1212753) group, which upon oxidation would yield the desired enone functionality.

Carbon-Carbon Bond Forming Reactions

Cross Metathesis Reactions

Cross metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. This reaction, often catalyzed by ruthenium-based complexes such as Grubbs catalysts, allows for the exchange of substituents between two alkenes. wikipedia.orgrsc.org In the context of synthesizing this compound, a hypothetical cross-metathesis approach could involve the reaction of a simpler allyl alcohol derivative with a suitable alkene coupling partner.

For instance, the reaction could be envisioned between a protected 1-penten-3-ol (B1202030) and 3-methyl-1-butene. The choice of protecting group for the hydroxyl function is crucial to prevent interference with the catalyst. Subsequent deprotection would yield the target molecule. The efficiency and stereoselectivity of the cross-metathesis reaction are highly dependent on the specific generation of the Grubbs catalyst used, as well as the reaction conditions such as solvent, temperature, and reactant stoichiometry. beilstein-journals.org While first-generation Grubbs catalysts are known for their robustness, second and third-generation catalysts, including Hoveyda-Grubbs catalysts, offer enhanced reactivity and selectivity, particularly for the formation of Z-olefins. wikipedia.orgnih.gov

A scalable synthesis of γ-keto-α,β-unsaturated esters has been reported utilizing a Grubbs cross-metathesis strategy, highlighting the utility of this method for preparing functionalized carbonyl compounds. nih.govacs.orgnih.gov This approach involved the cross-metathesis of secondary allylic alcohols with acrylates, followed by oxidation to afford the corresponding ketoesters. A similar strategy could be adapted for the synthesis of this compound, where an appropriate allylic alcohol is coupled with a vinyl ketone or a precursor thereof. The development of Z-selective ruthenium catalysts further expands the potential of cross-metathesis to control the geometry of the newly formed double bond, which is a key feature of the target molecule. rsc.org

Table 1: Representative Ruthenium Catalysts for Olefin Metathesis

| Catalyst Generation | Common Name | Key Features |

| First Generation | Grubbs' Catalyst, 1st Gen | Good functional group tolerance, commercially available. wikipedia.org |

| Second Generation | Grubbs' Catalyst, 2nd Gen | Higher activity, broader substrate scope. wikipedia.org |

| Third Generation | Grubbs' Catalyst, 3rd Gen | Fast initiation rates. wikipedia.org |

| Hoveyda-Grubbs Type | Hoveyda-Grubbs Catalysts | Increased stability and recyclability. beilstein-journals.org |

Stereoselective Synthesis of this compound and Related Chiral Structures

The presence of a stereocenter at the C-1 position of this compound necessitates stereoselective synthetic strategies to obtain enantiomerically pure forms of the molecule.

Enantioselective Approaches

Enantioselective synthesis of chiral β-hydroxy ketones can be achieved through various methods, including the use of chiral catalysts, enzymes, or chiral auxiliaries. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-hydroxy ketones. For instance, proline and its derivatives have been shown to catalyze the direct asymmetric aldol reaction between ketones and aldehydes with high enantioselectivity. nih.gov Another approach involves the use of chiral metal complexes. For example, chiral N,N'-dioxide scandium complexes have been successfully employed in the enantioselective hydroxymethylation of α-substituted aryl ketones. nih.gov

Enzymatic reductions of prochiral ketones are also a well-established method for producing enantiomerically enriched alcohols. Ketoreductases, often from microbial sources, can exhibit high levels of stereoselectivity. acs.org The asymmetric transfer hydrogenation of dicarbonyl compounds using chiral ruthenium catalysts is another effective method for producing optically active α-hydroxy ketones, which can be precursors to the target structure. nih.gov The Corey-Bakshi-Shibata (CBS) reagent is a widely used catalyst for the enantioselective reduction of prochiral ketones to yield chiral secondary alcohols with high enantiomeric excess. wordpress.com

Table 2: Enantioselective Methods for Hydroxy Ketone Synthesis

| Method | Catalyst/Reagent | Key Features |

| Organocatalysis | Proline derivatives | Direct asymmetric aldol reaction. nih.gov |

| Metal Catalysis | Chiral Sc-N,N'-dioxide complexes | Enantioselective hydroxymethylation. nih.gov |

| Biocatalysis | Ketoreductases | High enantioselectivity in ketone reduction. acs.org |

| Asymmetric Hydrogenation | Chiral Ru catalysts | Reduction of dicarbonyls to chiral hydroxy ketones. nih.gov |

| Asymmetric Reduction | Corey-Bakshi-Shibata (CBS) reagent | Enantioselective reduction of prochiral ketones. wordpress.com |

Diastereoselective Control

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes critical. For analogues of this compound that may possess an additional stereocenter, diastereoselective reactions are essential. The aldol reaction, a key C-C bond-forming reaction for the synthesis of β-hydroxy ketones, can be controlled to favor either syn or anti diastereomers. This control can be achieved through substrate control, where the existing chirality in the molecule directs the stereochemical outcome, or through reagent control, where the choice of catalyst or reaction conditions dictates the diastereoselectivity. researchgate.net

For example, the use of boron enolates in aldol reactions can provide high levels of diastereoselectivity, with the stereochemical outcome being dependent on the geometry of the enolate and the nature of the boron substituents. The formation of either syn or anti aldol products can often be predicted using the Zimmerman-Traxler model. youtube.com Reductive aldol reactions and Morita-Baylis-Hillman reactions followed by selective reduction are other strategies that have been employed for the diastereodivergent synthesis of β-hydroxy chroman-4-ones. researchgate.net Furthermore, the synthesis of functionalized δ-hydroxy-β-keto esters with high diastereoselectivity has been achieved using modified Mukaiyama-aldol reaction conditions. nih.gov The diastereoselective synthesis of highly substituted cyclohexanones has also been reported via a cascade Michael-aldol reaction. nih.gov

Synthesis of Substituted this compound Analogues as Synthetic Intermediates

The synthesis of substituted analogues of this compound can provide valuable synthetic intermediates for the preparation of more complex molecules. By modifying the substituents on the carbon backbone, a diverse range of structures can be accessed. For example, the introduction of functional groups at various positions can allow for further chemical transformations.

The synthetic routes developed for the parent compound can often be adapted to produce analogues. For instance, in a cross-metathesis approach, the choice of the initial alkene coupling partners would determine the substitution pattern of the final product. Similarly, in an aldol-based strategy, the use of substituted aldehydes or ketones would lead to the corresponding substituted β-hydroxy ketone products. The synthesis of β-functionalized ketones has been achieved through the oxidation of anions in the presence of substituted cyclopropyl (B3062369) alcohols, providing a pathway to introduce various heteroatom functionalities at the β-position. nih.gov Furthermore, o-hydroxyaryl ketones are versatile starting materials for the synthesis of a wide array of heterocyclic and aromatic compounds. researchgate.net The development of air- and moisture-stable ruthenium catalysts has also expanded the scope of functionalizing ketones through C-H activation. youtube.com

Chemical Reactivity and Transformations of 1 Hydroxy 7 Methyloct 6 En 3 One

Reactions of the Ketone Functionality

The ketone group in 1-Hydroxy-7-methyloct-6-en-3-one is a site of nucleophilic attack. However, its reactivity can be influenced by the adjacent hydroxyl group.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using various reducing agents. The choice of reagent can afford diastereoselective control, leading to either the syn or anti diol, depending on the directing effect of the existing hydroxyl group.

Nucleophilic Addition: The ketone can undergo addition reactions with a variety of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide. These reactions lead to the formation of tertiary alcohols or cyanohydrins, respectively. The stereochemical outcome of these additions can be influenced by the steric hindrance and electronic effects of the neighboring substituents.

Isomerization: Under basic or acidic conditions, the γ,δ-unsaturated ketone can isomerize to the more stable α,β-unsaturated ketone. For instance, using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in isopropanol (B130326) can facilitate this rearrangement at room temperature. researchgate.net This isomerization is a critical consideration in planning synthetic routes involving this compound.

Table 1: Selected Reactions of the Ketone Functionality

| Reaction Type | Reagent/Conditions | Product Type |

| Reduction | NaBH4, CeCl3 | Diol |

| Nucleophilic Addition | RMgX, Et2O | Tertiary Alcohol |

| Isomerization | DBU, iPrOH | α,β-Unsaturated Ketone |

Reactivity of the Alkene Moiety

The isolated double bond in the γ,δ-position relative to the ketone exhibits typical alkene reactivity.

Electrophilic Addition: The alkene can undergo addition reactions with electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst). These reactions follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) with hydrogen gas. This reaction saturates the alkyl chain.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) can cleave the double bond to yield two carbonyl compounds.

Transformations involving the Hydroxyl Group

The secondary hydroxyl group can undergo a variety of transformations, including oxidation and conversion to a better leaving group for substitution reactions. nih.gov

Oxidation: The secondary alcohol can be oxidized to a ketone using a range of oxidizing agents. Common reagents include chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC). Oxidation of the hydroxyl group in this compound would lead to the formation of a 1,3-diketone.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid or a base.

Etherification: Conversion of the alcohol to an alkoxide by treatment with a strong base (e.g., sodium hydride) allows for reaction with an alkyl halide to form an ether via the Williamson ether synthesis.

Cycloaddition Reactions (e.g., Formal [4+2]-Cycloadditions of Related Compounds)

While direct examples for this compound are not prevalent, analogous α,β-unsaturated ketones are known to participate in formal [4+2] cycloaddition reactions. escholarship.orgnih.govrsc.org For instance, in the presence of a suitable dienophile, the enone system can act as the diene component. An organocatalyst like L-proline can facilitate the reaction between α,β-unsaturated ketones and dienophiles such as isatylidene malononitrile (B47326) to form spirocyclic compounds. rsc.org It is conceivable that after isomerization of this compound to its α,β-unsaturated isomer, it could undergo similar cycloaddition reactions.

Derivatives and Analogues of 1 Hydroxy 7 Methyloct 6 En 3 One: Design and Synthesis

Design Principles for Structural Analogues

The design of structural analogues of 1-Hydroxy-7-methyloct-6-en-3-one is guided by established principles of medicinal chemistry and drug design. A primary strategy involves modifying the side chain to alter lipophilicity, steric bulk, and electronic properties. Another key approach is the introduction of heterocyclic rings to explore new interaction possibilities with biological targets. Furthermore, bioisosteric replacement of functional groups is employed to fine-tune the compound's physicochemical and pharmacokinetic profiles. The overarching goal of these design principles is to systematically probe the structure-activity relationships of this chemical scaffold.

Heterocyclic Analogues Incorporating the this compound Scaffold

The incorporation of heterocyclic rings into the this compound scaffold represents a sophisticated strategy to create novel chemical entities. This can involve the fusion of a heterocyclic ring to the core structure or the replacement of a portion of the side chain with a heterocyclic moiety. For example, the hydroxyl and ketone functionalities could serve as anchor points for the construction of rings such as oxazoles or pyrazoles. These modifications can introduce new hydrogen bonding donors and acceptors, as well as aromatic systems, which can significantly influence the molecule's interactions.

Chiral Derivatives of this compound

The presence of a stereocenter at the carbon bearing the hydroxyl group in this compound makes the synthesis of chiral derivatives a critical area of investigation. Enantiomerically pure starting materials or asymmetric synthesis techniques can be employed to produce specific stereoisomers. The separation of racemic mixtures through chiral chromatography is another common approach. The synthesis of these chiral derivatives is essential for understanding the stereochemical requirements for any biological interactions, as different enantiomers can exhibit distinct activities.

Biological Activities and Mechanistic Studies in Non Human Biological Systems

Antifungal Activities of Related Oxo-Alcohols and Unsaturated Lactones

Research has demonstrated the antifungal potential of various plant extracts containing compounds structurally related to oxo-alcohols against economically important phytopathogenic fungi. For instance, alcoholic extracts from several medicinal plants have been shown to inhibit the mycelial growth of fungi such as Colletotrichum gloeosporioides, Fusarium oxysporum f. sp. passiflorae, Fusarium solani, and Rhizoctonia solani fao.org.

A study evaluating aqueous and ethanol (B145695) extracts from plants like sunflower (Helianthus annuus) and wild mustard (Sinapis arvensis) revealed significant antifungal efficacy. Ethanol extracts, in particular, showed a higher inhibition of mycelial growth, with inhibition percentages ranging from 3.1% to 84.1% researchgate.net. Notably, an ethanol extract of H. annuus at a 10% concentration exhibited the highest antifungal effect on the mycelial growth of R. solani researchgate.net. Furthermore, these extracts could completely inhibit spore germination and germ tube elongation of Botrytis cinerea and F. culmorum at a 5% concentration researchgate.net.

Extracts from Piper species have also shown potent activity against F. oxysporum nih.gov. Specifically, an extract from Piper aduncum was the most effective inhibitor of mycelial growth, with an inhibition rate of 95.3% nih.gov. This activity is attributed to the presence of various specialized metabolites, including phenylpropanoids, which are known for their defensive roles against microbial pathogens nih.gov.

Endophytic fungi are another source of bioactive compounds with antifungal properties. Menisporopsin A, a macrolactone isolated from the endophyte Menisporopsis sp., demonstrated dose-dependent inhibitory activity against several plant pathogens, including Boeremia exigua, Calonectria variabilis, and Colletotrichum species, with minimum inhibitory concentration (MIC) values ranging from 0.63 to 10.0 μg/mL mdpi.com.

Antifungal Activity of Plant Extracts Against Phytopathogens

| Plant Extract | Target Phytopathogen | Observed Effect | Reference |

|---|---|---|---|

| Ethanol extract of Helianthus annuus (10%) | Rhizoctonia solani | Highest antifungal efficacy on mycelial growth. | researchgate.net |

| Ethanol extracts of Helianthus annuus and Sinapis arvensis (5%) | Botrytis cinerea and Fusarium culmorum | Complete inhibition of spore germination and germ tube elongation. | researchgate.net |

| Piper aduncum extract | Fusarium oxysporum | 95.3% inhibition of mycelial growth. | nih.gov |

| Menisporopsin A (from Menisporopsis sp.) | Boeremia exigua, Calonectria variabilis, Colletotrichum spp. | MIC values ranging from 0.63–10.0 μg/mL. | mdpi.com |

The antifungal mechanisms of related compounds, such as unsaturated lactones and oxo-alcohols, often involve disruption of the fungal cell structure and function. Synthetic δ-lactones have been shown to damage the fungal cell wall and membrane nih.gov. Electron microscopy has confirmed this, revealing lysed and completely altered fungal cells after treatment nih.gov. The specific target can depend on the substituents present in the δ-lactone structure nih.gov.

Another mechanism involves the quenching of quorum sensing (QS) in fungi. QS is a cell-to-cell communication process that allows fungi to coordinate their behavior, and it often involves lactone-containing signaling molecules. Enzymes with lactonase activity can hydrolyze these signaling molecules by opening the lactone ring, thereby disrupting QS and inhibiting fungal growth mdpi.com. This approach is being explored as a potential strategy to overcome fungal resistance mdpi.com. For instance, enzymes like lactonase AiiA and metallo-β-lactamase NDM-1 have shown high antifungal efficacy against various fungal cells by hydrolyzing QS lactones like γ-heptalactone mdpi.com.

The fungistatic action of some macrolactones, such as menisporopsin A, is suggested to occur through the inhibition of cell wall biosynthesis, a mechanism observed in Neurospora crassa mdpi.com. This is supported by the observation that treated fungal strains can resume growth after the removal of the compound mdpi.com.

Plant Growth Regulation and Stress Response Modulation by Analogues

Analogues of 1-Hydroxy-7-methyloct-6-en-3-one, particularly those with structural similarities to the plant hormone abscisic acid (ABA), can act as ABA agonists. ABA is a key regulator of plant stress responses, and its analogues are of great interest for their potential applications in agriculture nih.gov. The practical use of ABA itself is limited by its instability in light and rapid breakdown by the plant's metabolic processes nih.gov.

To overcome these limitations, researchers have synthesized more stable ABA analogues. For example, by modifying the cyclohexenone ring of ABA, novel analogues have been created that are more resistant to catabolism by the enzyme ABA 8'-hydroxylase nih.gov. Some of these analogues, particularly those with a tetralone ring, have demonstrated significantly stronger ABA agonist activity in Arabidopsis seed germination assays compared to earlier photostable agonists nih.govnih.gov. Interestingly, this enhanced in vivo activity is attributed more to their metabolic stability than to a stronger interaction with ABA receptors in vitro nih.gov.

The phytohormone abscisic acid plays a crucial role in helping plants conserve water by minimizing transpiration from their leaves. frontiersin.orgtum.denih.gov This has led to significant research into ABA and its more chemically stable agonists as a means to enhance the water use efficiency (WUE) of crops, a critical factor for ensuring food security amidst climate change and dwindling water resources. frontiersin.orgtum.denih.gov

Improving a plant's WUE without negatively impacting its growth is a primary goal. Studies on the model plant Arabidopsis thaliana and on wheat have shown that modulating ABA responses can enhance WUE without a trade-off in biomass accumulation nih.gov. This can be achieved through genetic modification, such as the overexpression of specific ABA receptors, or through the application of ABA agonists nih.gov.

The application of ABA itself has been shown to moderately improve WUE in various plant species frontiersin.org. However, synthetic ABA agonists may offer a more effective approach. For instance, certain cyano cyclopropyl (B3062369) (CCP) compounds, which are ABA-related mimics, have been found to be an order of magnitude more efficient than ABA in reducing transpiration in Arabidopsis plants frontiersin.orgtum.denih.gov. In drought experiments, one such compound, CCP2, led to a greater increase in WUE than ABA without any negative impact on biomass frontiersin.orgtum.denih.gov. The development of ABA agonists that can selectively target specific ABA receptors may provide a way to replicate the high WUE traits observed in genetically modified plants nih.gov.

Effects of ABA and its Analogues on Plant Water Use Efficiency

| Compound | Plant Species | Observed Effect | Reference |

|---|---|---|---|

| Abscisic Acid (ABA) | Model and crop species | Moderate improvement of WUE with minor or no growth reduction. | frontiersin.org |

| CCP1, CCP2, CCP5 (ABA-related cyano cyclopropyl compounds) | Arabidopsis thaliana | An order of magnitude more efficient than ABA in minimizing transpiration. | frontiersin.orgtum.denih.gov |

| CCP2 | Arabidopsis thaliana | Mediated an increase in water use efficiency superior to ABA without trade-offs in biomass accumulation in a progressive drought experiment. | frontiersin.orgtum.denih.gov |

Antimicrobial Properties in Microbial Models

Compounds structurally related to this compound, such as other ketones and alcohols, have demonstrated a range of antimicrobial activities. The effectiveness of these compounds often depends on the balance between their polar (hydrophilic) and nonpolar (hydrophobic) parts, as well as their chain length core.ac.uk.

Alcohols, for example, exhibit broad-spectrum antimicrobial activity against bacteria, viruses, and fungi contecinc.com. Their mechanism of action typically involves the denaturation of proteins and lipids, disruption of the cell membrane leading to cell lysis, and coagulation of cytoplasmic components contecinc.com. Low molecular weight alcohols are particularly effective due to their ability to wet surfaces well, ensuring sufficient contact time to kill microorganisms contecinc.com.

Trifluoromethyl ketones have also been studied for their antimicrobial effects. Certain compounds in this class, such as 1-(2-benzoxazolyl)-3,3,3-trifluoro-2-propanone, have shown potent antibacterial activity against Gram-positive bacteria like Bacillus megaterium and Corynebacterium michiganese, and also against Escherichia coli and some yeasts nih.gov. The mechanism of these ketones is thought to involve the targeting of membrane transporters. This is supported by the finding that their inhibitory effect is more pronounced in E. coli mutants that lack a proton pump system, suggesting this system can partially counteract the antibacterial action of the ketones nih.gov.

Furthermore, cationic polymers containing guanidine (B92328) groups, which can be synthesized using ketones as part of a redox system, have high antibacterial efficiency and excellent biocompatibility acs.org. These polymers can disrupt bacterial membranes, leading to cell death acs.org.

Cytotoxic Effects in Non-Human Cell Lines

The cytotoxic properties of analogues of this compound, particularly the pironetin-related compounds, have been extensively studied in various non-human cancer cell lines. Pironetin (B1678462) and its demethylated form, demethylpironetin, are potent inhibitors of tubulin assembly and have demonstrated antitumor activity against the P388 murine leukemia cell line. jst.go.jpwikipedia.org These compounds were found to arrest the mammalian cell cycle in the M-phase jst.go.jpwikipedia.org.

The cytotoxic activity of various pironetin analogues has been evaluated in different cell lines, as detailed in the table below.

| Compound | Cell Line | Organism | Reported Activity | Reference |

|---|---|---|---|---|

| Pironetin | P388 | Murine Leukemia | Antitumor activity | jst.go.jpwikipedia.org |

| Phenyl analog 4 | OVCAR5, A2780 | Ovarian Cancer | Reduced antiproliferative activity (2-fold) compared to pironetin | nih.govnih.gov |

| Dihydroxy-4-fluorophenyl analog 5 | OVCAR5, A2780 | Ovarian Cancer | Slightly more effective than pironetin | nih.govnih.gov |

| 4-fluorophenyl analog 6 | OVCAR5, A2780 | Ovarian Cancer | Reduced antiproliferative activity (3-fold) compared to pironetin | nih.govnih.gov |

| 7-O-methyl analog 7 | OVCAR5, A2780 | Ovarian Cancer | Reduced antiproliferative activity (36 to 47-fold) compared to pironetin | nih.govnih.gov |

| Brevipolide A (1) | HT-29 | Human Colon Carcinoma | ED50 of 5.8 µM | nih.govresearchgate.net |

| Brevipolide B (2) | MCF-7, HT-29 | Human Breast Adenocarcinoma, Human Colon Carcinoma | ED50 of 6.1 µM (both cell lines) | nih.govresearchgate.net |

| Brevipolide F (6) | MCF-7, HT-29 | Human Breast Adenocarcinoma, Human Colon Carcinoma | ED50 of 6.7 µM and 7.5 µM, respectively | nih.govresearchgate.net |

| Brevipolide G (7) | MCF-7 | Human Breast Adenocarcinoma | ED50 of 3.6 µM | nih.govresearchgate.net |

| (S)-rugulactone (1) | P-388 | Murine Leukemia | Significantly inhibited growth | nih.gov |

| Pulchrinervialactone A (2) | P-388 | Murine Leukemia | Significantly inhibited growth | nih.gov |

| Cryptobrachytone C (3) | P-388 | Murine Leukemia | Significantly inhibited growth | nih.gov |

Studies on various synthetic derivatives of pironetin have provided insights into the structural features crucial for its biological activity. Research has indicated that the α,β-unsaturated lactone, the chirality at the 7-position bearing a hydroxyl group, and the terminal portion of the alkyl chain are important for the microtubule inhibitory activity of pironetins wikipedia.org. Any modification to these key areas has been shown to decrease biological activities, such as the inhibition of cell cycle progression and the disruption of the microtubule network wikipedia.org.

For instance, replacing the C12-14 segment of pironetin with an aryl group led to varied effects on its antiproliferative activity. While a dihydroxy-4-fluorophenyl analogue was slightly more effective than pironetin in ovarian cancer cell lines, other phenyl analogues showed reduced activity nih.govnih.gov. A significant decrease in activity was observed with the 7-O-methyl analogue, highlighting the importance of the hydroxyl group at this position nih.govnih.gov. Furthermore, analogues lacking the C12 double bond also exhibited greatly reduced cytotoxicity nih.gov.

The primary molecular target of pironetin and its analogues in non-human cell systems is α-tubulin. Pironetin is unique as it is the only compound known to date that specifically binds to α-tubulin, whereas most other microtubule inhibitors target β-tubulin nih.gov.

X-ray crystallography studies have revealed that pironetin covalently binds to the cysteine residue at position 316 (Cys316) of α-tubulin nih.gov. This binding perturbs the T7 loop and helix H8 of α-tubulin, which are essential for forming the longitudinal contacts between tubulin dimers required for microtubule formation nih.gov. Earlier studies had suggested that pironetin binds to the lysine (B10760008) residue at position 352 (Lys352) acs.org. However, the covalent binding to Cys316 is now the accepted mechanism. This interaction ultimately inhibits tubulin assembly into microtubules, leading to cell cycle arrest and apoptosis nih.govnih.gov.

Other Reported Bioactivities of Structural Analogues (e.g., Antioxidant, Phytotoxic)

Beyond their antimicrobial and cytotoxic effects, structural analogues of this compound, particularly α-pyrones and 5,6-dihydro-α-pyrones, have been reported to possess other biological activities.

A variety of natural dibenzo-α-pyrones exhibit antioxidant properties nih.gov. For example, compounds 6 and 7 isolated from the marine-derived fungus Alternaria alternata showed good DPPH radical scavenging activities mdpi.com. The diverse biological activities of α-pyrones also include anti-inflammatory, insecticidal, and antifungal effects nih.goviosrjournals.org.

Several 5,6-dihydro-α-pyrones have been identified as phytotoxins. For instance, alternaric acid, produced by Alternaria solani, induces symptoms in host plants similar to host-specific toxins nih.gov. The phytotoxicity of these compounds appears to be dependent on their oxidation levels and the presence of specific functional groups nih.gov. The wide range of biological activities reported for pyrone-containing compounds underscores their potential as lead structures in the development of new bioactive agents iosrjournals.orgresearchgate.net.

Advanced Analytical and Spectroscopic Techniques for 1 Hydroxy 7 Methyloct 6 En 3 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like 1-Hydroxy-7-methyloct-6-en-3-one. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected chemical shifts (δ) in a solvent like CDCl₃ would be:

Vinyl Proton (H6): A signal, likely a triplet of doublets, is expected around δ 5.0-5.3 ppm due to coupling with the neighboring methylene (B1212753) protons (H5) and the methyl protons (H8).

Hydroxymethyl Protons (H1): The two protons on the carbon bearing the hydroxyl group are expected to produce a signal, likely a triplet, around δ 3.6-3.8 ppm. The exact shift can be influenced by hydrogen bonding.

Methylene Protons Alpha to Carbonyl (H2): The protons adjacent to the carbonyl group are diastereotopic and would likely appear as two distinct signals or a complex multiplet around δ 2.7-2.9 ppm.

Methylene Protons (H4 & H5): The methylene groups at positions 4 and 5 would show complex multiplets in the δ 2.2-2.5 ppm region.

Isopropyl Methyl Protons (H8): The two methyl groups attached to the double bond at C7 are diastereotopic and would appear as two singlets or doublets around δ 1.6-1.8 ppm.

Hydroxyl Proton (-OH): A broad singlet is expected, with a chemical shift that can vary widely (δ 1.5-4.0 ppm) depending on concentration and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For an isomer, (S,E)-6-Hydroxy-7-methyloct-3-en-2-one, the observed chemical shifts provide a reference for the expected values in the target compound. spectrabase.com

| Carbon Atom | Expected Chemical Shift (δ, ppm) for this compound |

| C1 (-CH₂OH) | ~60-65 |

| C2 (-CH₂-) | ~45-50 |

| C3 (C=O) | ~208-212 |

| C4 (-CH₂-) | ~30-35 |

| C5 (-CH₂-) | ~25-30 |

| C6 (=CH-) | ~120-125 |

| C7 (=C(CH₃)₂) | ~130-135 |

| C8 (CH₃) | ~18-25 (two signals) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 156, corresponding to its molecular weight.

Electron Ionization (EI) would likely lead to characteristic fragmentation patterns:

Loss of Water: A prominent peak at m/z 138 ([M-H₂O]⁺) resulting from the loss of the hydroxyl group.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is expected. This would lead to fragments from the loss of an ethyl-hydroxyl radical (•CH₂CH₂OH) resulting in a peak at m/z 111, and the loss of the isobutenyl radical resulting in a peak at m/z 99.

McLafferty Rearrangement: A characteristic rearrangement for ketones, which could lead to a significant peak at m/z 58.

The high-resolution mass spectrum would confirm the elemental composition (C9H16O2) by providing a highly accurate mass measurement (e.g., 156.1150). epa.gov

| Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₉H₁₆O₂⁺ | 156 |

| [M-H₂O]⁺ | C₉H₁₄O⁺ | 138 |

| [M-C₂H₅O]⁺ | C₇H₁₁O⁺ | 111 |

| [M-C₄H₇]⁺ | C₅H₉O₂⁺ | 99 |

| McLafferty Fragment | C₃H₆O⁺ | 58 |

Chromatographic Techniques (e.g., GC-MS, HPLC) for Isolation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures or natural extracts and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination for volatile compounds. This compound can be separated from other components on a capillary column (e.g., a nonpolar DB-5 or a polar Carbowax column). The retention time would be characteristic of the compound under specific chromatographic conditions, and the coupled mass spectrometer would provide immediate identification based on its mass spectrum. This technique is also invaluable for detecting and identifying impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for less volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient would be effective for purification and purity analysis. Detection could be achieved using a UV detector (as the carbonyl group has a weak n→π* absorption) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Functional Group | Vibration Type | **Expected Wavenumber (cm⁻¹) ** |

| Hydroxyl (-OH) | O-H stretch, hydrogen-bonded | 3200-3500 (broad) |

| Alkane C-H | C-H stretch | 2850-3000 |

| Carbonyl (C=O) | C=O stretch | 1705-1725 |

| Alkene (C=C) | C=C stretch | 1640-1680 (weak) |

| Alcohol C-O | C-O stretch | 1050-1150 |

The broad O-H stretching band is a clear indicator of the hydroxyl group. The strong absorption in the 1705-1725 cm⁻¹ region is definitive for the ketone's carbonyl group.

X-ray Crystallography for Absolute Stereochemistry (if applicable to analogues)

This compound possesses a chiral center at the C1 position if it were, for instance, substituted differently. However, in its current structure, it is achiral. If a chiral analogue of this compound were synthesized, X-ray crystallography would be the definitive method for determining its absolute stereochemistry. This technique requires the formation of a suitable single crystal of the compound or a derivative. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise three-dimensional arrangement of atoms in the molecule, unambiguously establishing the spatial orientation of substituents around any chiral centers.

Computational and Theoretical Investigations of 1 Hydroxy 7 Methyloct 6 En 3 One

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are instrumental in understanding the three-dimensional structure and dynamic behavior of 1-Hydroxy-7-methyloct-6-en-3-one. These methods allow for the exploration of the molecule's conformational landscape and its interactions with surrounding environments, such as solvents or biological macromolecules.

Molecular Modeling: The initial step involves constructing a 3D model of this compound. This can be achieved using standard bond lengths and angles, followed by energy minimization to obtain a low-energy starting conformation. The presence of a hydroxyl group, a ketone, and a carbon-carbon double bond introduces specific geometric constraints and electronic properties that are crucial to model accurately.

Molecular Dynamics Simulations: MD simulations can be employed to study the temporal evolution of the system. By solving Newton's equations of motion for the atoms in the molecule, a trajectory of the molecule's movement over time is generated. This can reveal important information about the flexibility of the octene chain, the rotation around single bonds, and the hydrogen bonding capabilities of the hydroxyl group. For instance, simulations in an aqueous environment would elucidate the hydration shell around the molecule and the nature of its interactions with water molecules. Similar to studies on long-chain alkyl sulfonates, which investigate self-assembly and phase transitions, MD simulations of this compound could predict its aggregation behavior and partitioning between different phases. nih.gov

A typical MD simulation setup for this compound would involve the following steps:

System Setup: Placing the molecule in a simulation box, often filled with a solvent like water, to mimic physiological conditions.

Force Field Selection: Choosing an appropriate force field (e.g., GROMOS, AMBER, CHARMM) that accurately describes the interatomic and intramolecular forces for this type of molecule.

Equilibration: Running a short simulation to allow the system to relax and reach a stable temperature and pressure.

Production Run: Performing a longer simulation to collect data for analysis.

From these simulations, various properties can be calculated, including radial distribution functions to understand solvent structure, root-mean-square deviation (RMSD) to assess conformational stability, and hydrogen bond analysis.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of this compound. These methods solve the Schrödinger equation for the molecule, yielding information about molecular orbitals, electron density distribution, and reaction mechanisms.

Electronic Structure: Calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For an α,β-unsaturated ketone, the electronic structure is characterized by the conjugation between the double bond and the carbonyl group, which influences its reactivity. acs.org Computational studies on similar systems, like β-hydroxy-α,β-unsaturated esters, have utilized methods such as B3LYP/6-31G(d,p) to investigate reaction pathways. nih.gov

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated:

Electrostatic Potential (ESP) Map: This visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. The oxygen atoms of the hydroxyl and ketone groups are expected to be regions of negative potential, while the hydrogen of the hydroxyl group and the carbonyl carbon are likely sites of positive potential.

Fukui Functions: These can predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Reaction Mechanisms: Quantum chemical calculations can be used to model reaction pathways, such as the enolization of the ketone or its reduction. By calculating the energies of reactants, transition states, and products, the activation barriers and reaction thermodynamics can be determined. For α-hydroxy ketones, the potential for enolization through an enediol intermediate is a known reaction pathway that can be investigated computationally. nih.gov

| Computational Method | Information Obtained | Relevance to this compound |

| Density Functional Theory (DFT) | Molecular orbital energies (HOMO, LUMO), electron density, electrostatic potential | Understanding electronic properties, predicting reactive sites, and studying reaction mechanisms. |

| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, UV-Vis spectra | Predicting the molecule's absorption of light and its photochemical behavior. |

| Ab initio methods (e.g., MP2, CCSD(T)) | Highly accurate energies and properties | Benchmarking DFT results and providing high-precision data for small systems. |

Structure-Activity Relationship (SAR) Modeling for Bioactivity Prediction

Structure-Activity Relationship (SAR) modeling is a computational technique used to predict the biological activity of a compound based on its chemical structure. Given that many acyclic monoterpenoids exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, SAR modeling is a valuable tool for predicting the potential bioactivity of this compound. nih.govmdpi.com

The core principle of SAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. The process involves:

Data Collection: Gathering a dataset of structurally related compounds with known biological activities. For this compound, this would involve looking at other acyclic monoterpenoids and α-hydroxy ketones.

Descriptor Calculation: Quantifying the structural features of the molecules using molecular descriptors. These can include constitutional descriptors (e.g., molecular weight, number of heteroatoms), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model building process.

For this compound, an SAR model could be developed to predict its potential as, for example, an antifungal agent. A hypothetical dataset for such a model is presented below.

| Compound | Structure | Key Structural Features | Observed Antifungal Activity (e.g., MIC in µM) |

| Geraniol (B1671447) | (E)-3,7-Dimethylocta-2,6-dien-1-ol | Acyclic monoterpene alcohol | Moderate |

| Citral (Geranial) | (E)-3,7-Dimethylocta-2,6-dienal | Acyclic monoterpene aldehyde | High |

| Linalool (B1675412) | 3,7-Dimethylocta-1,6-dien-3-ol | Acyclic monoterpene alcohol | Moderate to High |

| This compound | This compound | α-Hydroxy ketone | To be predicted |

By analyzing the structural features that contribute to higher antifungal activity in the known compounds, the model could predict the activity of this compound. The presence of the α-hydroxy ketone moiety would be a key descriptor in such a model.

Conformational Analysis and Binding Studies for Analogues

The biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional conformation that allows it to bind to a biological target, such as an enzyme or a receptor. Conformational analysis aims to identify the stable, low-energy conformations of a molecule.

For this compound, the flexible octene chain allows for a multitude of possible conformations. Computational methods can be used to systematically search the conformational space and identify the most stable conformers in different environments. This is crucial as the relative orientation of the hydroxyl and ketone groups, as well as the position of the double bond, will significantly influence its interaction with other molecules. Studies on α-hydroxy ketone derivatives have shown that both intramolecular hydrogen bonding and crystal packing forces can influence their preferred conformations. rsc.org

Binding Studies (Molecular Docking): If a potential biological target for this compound or its analogues is identified, molecular docking simulations can be performed. Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

The process involves:

Receptor and Ligand Preparation: Obtaining the 3D structures of the target protein (often from the Protein Data Bank) and the ligand (this compound).

Docking Simulation: Using a docking program (e.g., AutoDock, GOLD) to place the ligand in the binding site of the receptor in various orientations and conformations.

Scoring: Evaluating the binding affinity for each pose using a scoring function, which estimates the free energy of binding. The pose with the lowest energy score is predicted to be the most favorable binding mode.

Future Research Directions and Unexplored Avenues for 1 Hydroxy 7 Methyloct 6 En 3 One

Development of Novel Synthetic Routes

The creation of efficient and stereoselective synthetic pathways is fundamental to enabling detailed study of 1-Hydroxy-7-methyloct-6-en-3-one. Future research should focus on developing novel synthetic methodologies. Drawing inspiration from the synthesis of structurally related compounds, several strategies could be explored. For instance, the synthesis of (S,E)-6-hydroxy-7-methyloct-3-en-2-one, a similar unsaturated hydroxyketone, has been documented and could serve as a blueprint. spectrabase.com Research in this area could involve:

Asymmetric Synthesis: Developing methods to control the stereochemistry at the chiral center (C-1) is crucial, as different enantiomers may exhibit distinct biological activities.

Biocatalysis: Employing enzymes to catalyze key steps could offer a greener and more selective alternative to traditional chemical methods.

Exploration of Undiscovered Biological Activities in Diverse Organisms

The biological role of this compound remains an open question. Its structure, a functionalized octenone, is reminiscent of various natural products with diverse biological effects. A comprehensive screening program is warranted to investigate its potential activities in a wide range of organisms. Research should include:

Antimicrobial Assays: Testing the compound against a broad spectrum of bacteria and fungi to identify potential antibiotic or antifungal properties.

Cytotoxicity Screening: Evaluating its effect on various cancer cell lines to explore potential anticancer applications.

Enzyme Inhibition Studies: Investigating its ability to inhibit key enzymes involved in disease pathways.

Insect Pheromone and Allelochemical Activity: Assessing its role in insect communication or as a plant defense compound, given that similar structures are found in nature.

Elucidation of Complete Biosynthetic Pathways

Should this compound be identified as a natural product, a critical area of research will be to unravel its biosynthetic origins. Understanding how organisms produce this compound can have significant implications for its biotechnological production. This would involve:

Isotopic Labeling Studies: Feeding organisms with labeled precursors (e.g., ¹³C or ²H) to trace the metabolic route to the final product.

Genomic and Transcriptomic Analysis: Identifying the gene clusters responsible for the biosynthesis of the compound by sequencing the genome and analyzing the transcriptome of the producing organism.

Enzyme Characterization: Isolating and characterizing the specific enzymes (e.g., polyketide synthases, tailoring enzymes) involved in each step of the biosynthetic pathway.

Advanced Mechanistic Studies at the Molecular Level

To understand how this compound exerts its biological effects, detailed mechanistic studies at the molecular level are essential. This research would aim to identify the specific molecular targets and pathways through which the compound acts. Key approaches would include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the proteins or other biomolecules that the compound directly interacts with.

Structural Biology: Determining the three-dimensional structure of the compound bound to its target using methods like X-ray crystallography or cryo-electron microscopy to visualize the interaction at an atomic level.

Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict and analyze the binding mode and affinity of the compound for its target.

Investigation of Ecological Interactions and Biotransformation Pathways

If found in nature, understanding the ecological role of this compound and how it is transformed in the environment will be crucial. This area of research would focus on:

Ecological Function: Investigating its role in mediating interactions between organisms, such as defense, communication, or symbiosis.

Biotransformation Studies: Identifying how microorganisms and other organisms in the environment metabolize the compound, which is essential for understanding its environmental fate and persistence.

Metabolomics: Using metabolomic approaches to identify the breakdown products of this compound in different environmental matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.